3-Cyclopentyl-1,2,4-thiadiazol-5-amine
Description
3-Cyclopentyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a cyclopentyl group at position 3 and an amine at position 3.
Properties
CAS No. |
1183566-32-6 |
|---|---|
Molecular Formula |
C7H11N3S |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
3-cyclopentyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H11N3S/c8-7-9-6(10-11-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,9,10) |
InChI Key |
IKRIQQIAOZBZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NSC(=N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclopentyl-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with cyclopentanone under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Cyclopentyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The 1,2,4-thiadiazol-5-amine core is highly versatile, with substituents at position 3 significantly influencing physicochemical and biological properties. Key analogs include:
Key Observations :
- Cyclopentyl vs.
- Electron-Withdrawing Groups : Chlorophenyl and trichloromethyl substituents introduce electronegativity, which may improve binding to electron-rich enzyme pockets but raise toxicity risks .
- Heteroaromatic Substitutions : Pyridinyl groups in di(pyridin-2-yl) derivatives confer potent antiparasitic activity, likely due to hydrogen bonding and π-π stacking interactions with biological targets .
Physicochemical Properties
Insights :
- The cyclopentyl group’s bulkiness may lower melting points compared to rigid aromatic analogs.
- Reduced solubility of cyclopentyl derivatives could limit formulation options but improve lipid membrane penetration.
Pharmacokinetic Considerations
- Half-Life Extension : Lipophilic substituents like cyclopentyl may prolong half-life by reducing renal clearance, though this requires in vivo validation.
Biological Activity
3-Cyclopentyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHNS
- Molecular Weight : Approximately 174.25 g/mol
- Structural Features : The compound contains a thiadiazole ring, which is critical for its biological activity. The cyclopentyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.
The biological activity of 3-Cyclopentyl-1,2,4-thiadiazol-5-amine is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or interfere with cellular processes, leading to observed antimicrobial and anticancer effects. The compound's mechanism is believed to involve:
- Enzyme Inhibition : Potentially inhibiting enzymes involved in cellular signaling pathways.
- Cellular Interference : Disrupting normal cellular functions that can lead to apoptosis in cancer cells.
Antimicrobial Properties
Research indicates that 3-Cyclopentyl-1,2,4-thiadiazol-5-amine exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal |
The compound's efficacy against these pathogens suggests its potential as a lead compound in the development of new antimicrobial agents.
Anticancer Activity
The anticancer properties of 3-Cyclopentyl-1,2,4-thiadiazol-5-amine have been explored in various studies. Its activity has been evaluated against different cancer cell lines:
| Cancer Cell Line | IC (µg/mL) | Effectiveness | Reference |
|---|---|---|---|
| MCF-7 (breast cancer) | 0.28 | High | |
| A549 (lung cancer) | 0.52 | Moderate | |
| SK-MEL-2 (melanoma) | 4.27 | Moderate |
These findings highlight the compound's potential as a candidate for further development in cancer therapy.
Case Studies and Research Findings
Several studies have investigated the biological activities of thiadiazole derivatives, including 3-Cyclopentyl-1,2,4-thiadiazol-5-amine:
- Antimicrobial Study : A study demonstrated that derivatives of thiadiazole showed significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and function .
- Cytotoxicity Assessment : Another research evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it induced apoptosis through mitochondrial pathways .
- Enzyme Interaction Studies : Research exploring the interaction between thiadiazole compounds and specific enzymes revealed that these compounds could act as allosteric modulators, affecting enzyme activity and cellular signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
